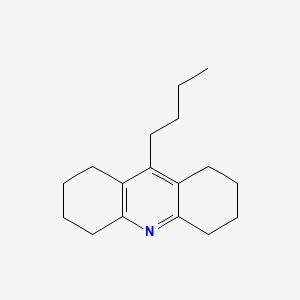

9-butyl-1,2,3,4,5,6,7,8-octahydroacridine

Cat. No. B8718922

Key on ui cas rn:

99922-90-4

M. Wt: 243.4 g/mol

InChI Key: NJADHIXCFFHCMB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05030728

Procedure details

A 500 mL, one-necked flask equipped with a magnetic stirring bar, a Claisen adapter, and a reflux condenser equipped with a nitrogen inlet attached to a bubble (Note 6) is charged with 17.0 g (0.22 mol) of ammonium acetate, 82 g (0.41 mol) of cupric acetate monohydrate and 200 mL of glacial acetic acid, then flushed with nitrogen. The mixture is stirred and heated at reflux under a static atmosphere of nitrogen for 15 min., then the resulting solution is cooled slightly as 53 g (0.20 mol) of 8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one is added in several portions. The blue-green reaction mixture is stirred and heated at reflux under nitrogen for 3 hrs., then the reaction flask is cooled in an ice bath for 2-3 hours. Precipitated cuprous acetate is removed by vacuum filtration using a fitted glass funnel (medium or coarse porosity) and washed with 100 mL of acetic acid. The combined filtrates are diluted with 500 mL of water, cooled in ice and carefully neutralized by slow addition of aqueous sodium hydroxide (Note 7). The resulting cloudy mixture is transferred to a separatory funnel and extracted with ether (400 mL, then 2× 200 mL). The combined ether extracts are washed with 140 mL of 3% aqueous sodium hydroxide and 70 mL of saturated aqueous sodium chloride, then dried using anhydrous magnesium sulfate with 1 g of decolorizing charcoal (Norit). The solids are removed by filtration and washed with at least 200 ml of ether. The combined filtrates are concentrated to minimum volume using a rotary evaporator and residual solvent is removed under vacuum (1mm). The product is obtained as a beige crystalline solid, mp 35-37° C., 47 g (97%) (Note 8).

[Compound]

Name

cupric acetate monohydrate

Quantity

82 g

Type

reactant

Reaction Step One

Name

8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one

Quantity

53 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)C.[NH4+:5].[CH2:6]([CH:10]1[CH:21]2[C:22](=O)[CH:17]([CH2:18][CH2:19][CH2:20]2)[C:16]2(O)[CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:7][CH2:8][CH3:9]>C(O)(=O)C>[CH2:6]([C:10]1[C:21]2[CH2:20][CH2:19][CH2:18][CH2:17][C:22]=2[N:5]=[C:16]2[C:11]=1[CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:7][CH2:8][CH3:9] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

[Compound]

|

Name

|

cupric acetate monohydrate

|

|

Quantity

|

82 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C1C2CCCCC2(C2CCCC1C2=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL, one-necked flask equipped with a magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Claisen adapter, and a reflux condenser equipped with a nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a bubble (Note 6)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux under a static atmosphere of nitrogen for 15 min.

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added in several portions

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The blue-green reaction mixture is stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux under nitrogen for 3 hrs

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

, then the reaction flask is cooled in an ice bath for 2-3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Precipitated cuprous acetate is removed by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

coarse porosity) and washed with 100 mL of acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined filtrates are diluted with 500 mL of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

carefully neutralized by slow addition of aqueous sodium hydroxide (Note 7)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting cloudy mixture is transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (400 mL

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether extracts are washed with 140 mL of 3% aqueous sodium hydroxide and 70 mL of saturated aqueous sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids are removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with at least 200 ml of ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrates are concentrated to minimum volume

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator and residual solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed under vacuum (1mm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is obtained as a beige crystalline solid, mp 35-37° C., 47 g (97%) (Note 8)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCC)C=1C=2CCCCC2N=C2CCCCC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |